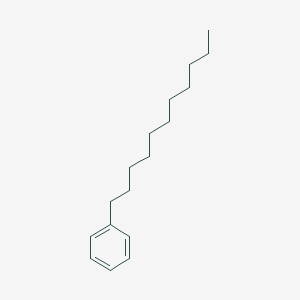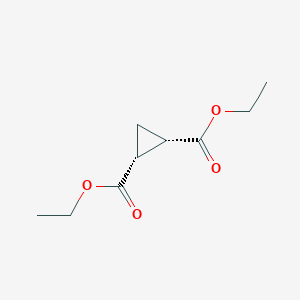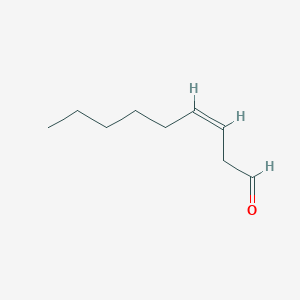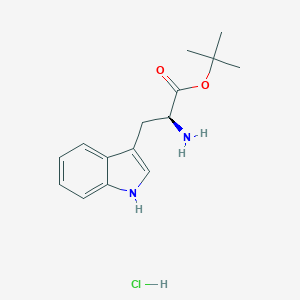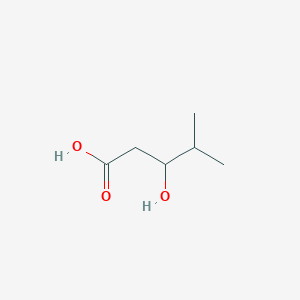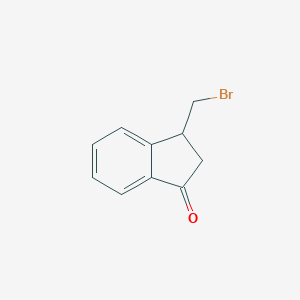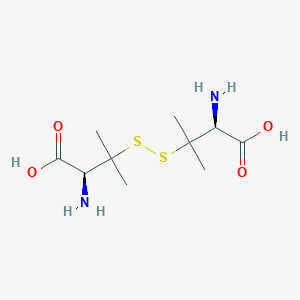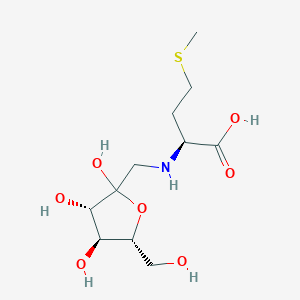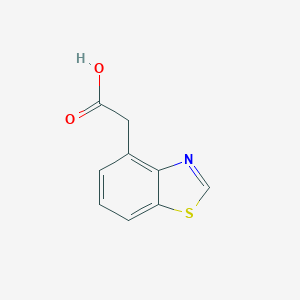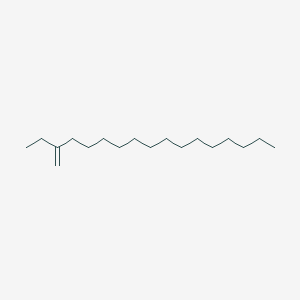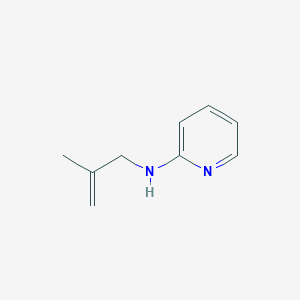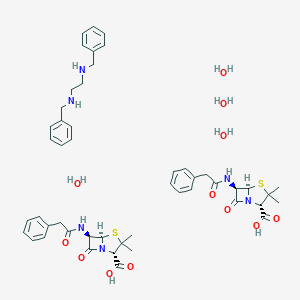
6-Bromo-5-hydroxy-3-phenylisochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-hydroxy-3-phenylisochroman is a chemical compound that belongs to the class of isochromans. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
6-Bromo-5-hydroxy-3-phenylisochroman has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Furthermore, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to the suppression of these processes.
Effets Biochimiques Et Physiologiques
6-Bromo-5-hydroxy-3-phenylisochroman has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress-induced damage. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Bromo-5-hydroxy-3-phenylisochroman in lab experiments is its high potency. It has been found to exhibit significant activity at low concentrations, making it a useful tool for studying various cellular processes. Additionally, it has been found to be relatively stable, allowing for long-term storage. However, one of the limitations of using 6-Bromo-5-hydroxy-3-phenylisochroman is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-Bromo-5-hydroxy-3-phenylisochroman. One potential area of investigation is its use as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6-Bromo-5-hydroxy-3-phenylisochroman and to identify potential targets for its activity. Furthermore, the development of novel synthesis methods for 6-Bromo-5-hydroxy-3-phenylisochroman may lead to improved yields and higher purity, allowing for more accurate and reliable experimental results.
Méthodes De Synthèse
The synthesis of 6-Bromo-5-hydroxy-3-phenylisochroman involves the reaction of 3-phenylisochroman-1-one with N-bromosuccinimide in the presence of a catalytic amount of benzoyl peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions.
Propriétés
Numéro CAS |
135393-68-9 |
|---|---|
Nom du produit |
6-Bromo-5-hydroxy-3-phenylisochroman |
Formule moléculaire |
C15H13BrO2 |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
6-bromo-3-phenyl-3,4-dihydro-1H-isochromen-5-ol |
InChI |
InChI=1S/C15H13BrO2/c16-13-7-6-11-9-18-14(8-12(11)15(13)17)10-4-2-1-3-5-10/h1-7,14,17H,8-9H2 |
Clé InChI |
LDHSLLYHMNIOOP-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |
Synonymes |
6-bromo-5-hydroxy-3-phenylisochroman BHPIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

